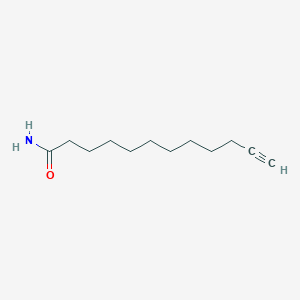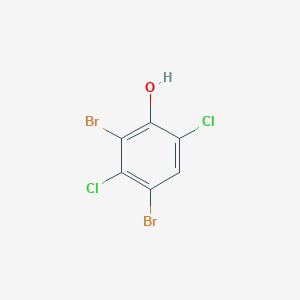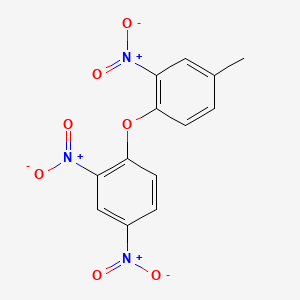![molecular formula C36H26 B14720844 1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene CAS No. 15039-46-0](/img/structure/B14720844.png)
1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene is a complex organic compound characterized by multiple phenyl groups attached to a central benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene typically involves multi-step organic reactions. One common method includes the use of Suzuki coupling reactions, where boronic acids and halides are reacted in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products:
Oxidation: Quinones
Reduction: Hydrogenated phenylbenzenes
Substitution: Nitro, sulfo, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene involves its interaction with various molecular targets. The compound’s multiple phenyl groups allow it to engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces with other molecules. These interactions can influence the compound’s behavior in chemical reactions and its potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Biphenyl: Consists of two phenyl rings connected by a single bond.
Triphenylbenzene: Contains three phenyl groups attached to a central benzene ring.
Tetraphenylmethane: Features four phenyl groups attached to a central carbon atom.
Uniqueness: 1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene is unique due to its extended conjugated system, which can enhance its electronic properties and stability. This makes it particularly valuable in applications requiring high-performance materials, such as organic electronics and photonics.
Eigenschaften
CAS-Nummer |
15039-46-0 |
|---|---|
Molekularformel |
C36H26 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
1-phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene |
InChI |
InChI=1S/C36H26/c1-3-10-27(11-4-1)31-14-7-16-33(24-31)29-20-22-30(23-21-29)34-17-9-19-36(26-34)35-18-8-15-32(25-35)28-12-5-2-6-13-28/h1-26H |
InChI-Schlüssel |
XEJIMNGUUFAQMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C4=CC(=CC=C4)C5=CC=CC(=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


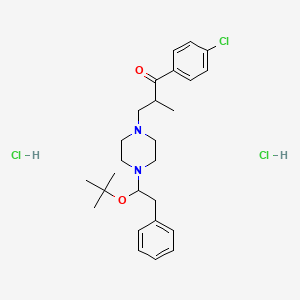
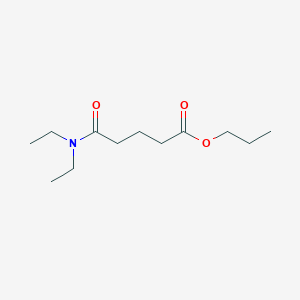
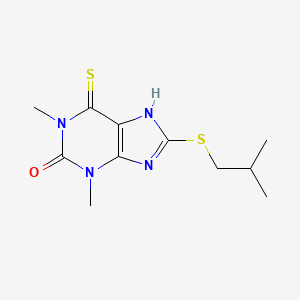
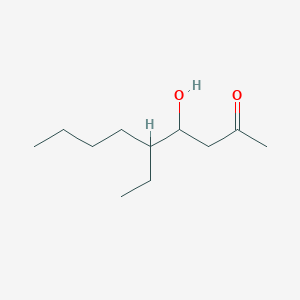

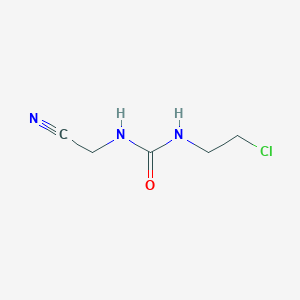
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)

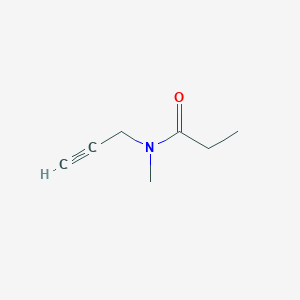
![[3,4-bis(pentanoylamino)phenyl]arsonic acid](/img/structure/B14720841.png)
